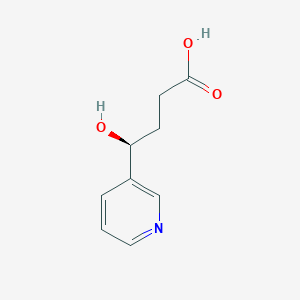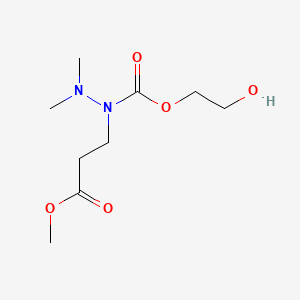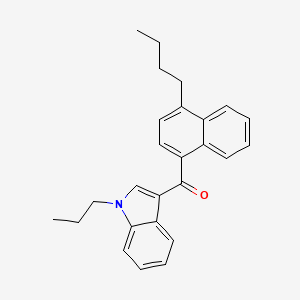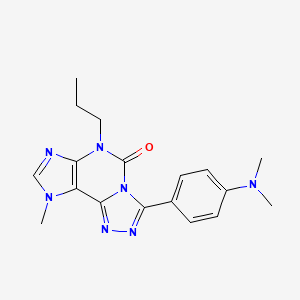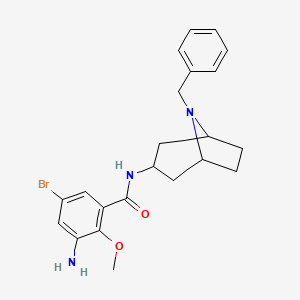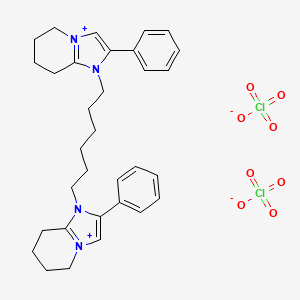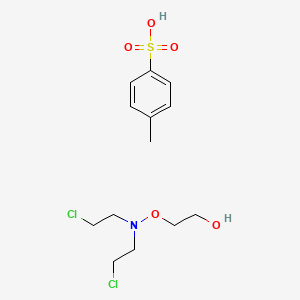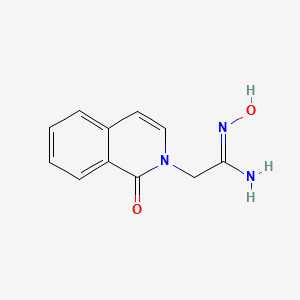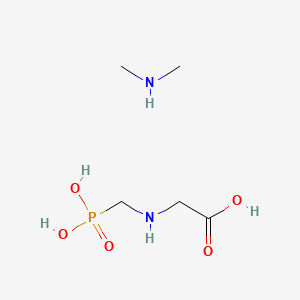
Glyphosate dimethylamine salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glyphosate dimethylamine salt is a widely used herbicide known for its effectiveness in controlling a broad spectrum of weeds. It is a derivative of glyphosate, an organophosphorus compound, and is commonly used in agricultural, horticultural, and industrial applications to manage unwanted vegetation. The compound works by inhibiting a specific enzyme pathway essential for plant growth, making it a valuable tool in modern agriculture.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of glyphosate dimethylamine salt involves the reaction of glyphosate with dimethylamine. The process typically includes the following steps:
Reacting Glyphosate with Dimethylamine: Glyphosate is dissolved in a suitable solvent, and dimethylamine gas is introduced into the reactor.
Crystallization: After the reaction is complete, the temperature is gradually reduced to precipitate the crystalline dimethylamine salt of glyphosate.
Industrial Production Methods
Industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Glyphosate dimethylamine salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the chemical structure of this compound, although these are less common.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phosphonate derivatives, while substitution reactions can produce various substituted glyphosate compounds .
Applications De Recherche Scientifique
Glyphosate dimethylamine salt has numerous scientific research applications, including:
Agriculture: It is extensively used as a herbicide to control weeds in crops such as soybeans, corn, and cotton.
Biology: Researchers study its effects on plant physiology and its role in inhibiting specific enzyme pathways.
Mécanisme D'action
Glyphosate dimethylamine salt exerts its herbicidal effects by inhibiting the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS). This enzyme is part of the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in plants. By blocking this pathway, this compound prevents the production of vital proteins, leading to plant death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Glyphosate Isopropylamine Salt: Another common glyphosate derivative used as a herbicide.
Glyphosate Potassium Salt: Known for its high solubility and effectiveness in various formulations.
Glyphosate Trimesium Salt: Less common but used in specific applications for its unique properties.
Uniqueness
Glyphosate dimethylamine salt is unique due to its specific formulation, which offers distinct advantages in terms of solubility, absorption, and effectiveness. Its ability to form stable crystals makes it suitable for various industrial applications, and its effectiveness in controlling a wide range of weeds makes it a preferred choice in agriculture .
Propriétés
Numéro CAS |
34494-04-7 |
|---|---|
Formule moléculaire |
C5H15N2O5P |
Poids moléculaire |
214.16 g/mol |
Nom IUPAC |
N-methylmethanamine;2-(phosphonomethylamino)acetic acid |
InChI |
InChI=1S/C3H8NO5P.C2H7N/c5-3(6)1-4-2-10(7,8)9;1-3-2/h4H,1-2H2,(H,5,6)(H2,7,8,9);3H,1-2H3 |
Clé InChI |
VDCHTAFVUAPYGO-UHFFFAOYSA-N |
SMILES canonique |
CNC.C(C(=O)O)NCP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


